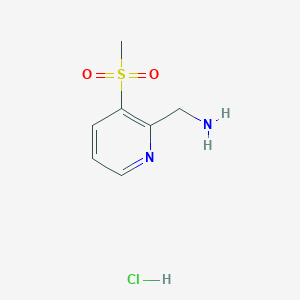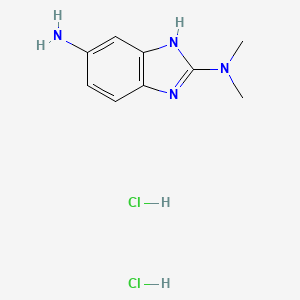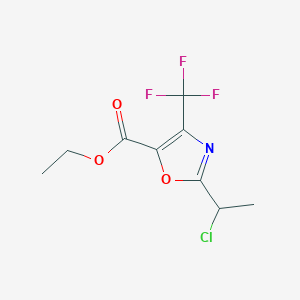
Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Descripción general
Descripción
This compound contains an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the trifluoromethyl group (-CF3) and chloroethyl group (-CH2-CH2-Cl) could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronegativity of the oxygen, nitrogen, and fluorine atoms, and the polar nature of the C-Cl, C-O, and C-N bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo nucleophilic substitution or addition reactions . The chloroethyl group could potentially be substituted by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the polar nature of the C-Cl, C-O, and C-N bonds, and the presence of the trifluoromethyl group .Aplicaciones Científicas De Investigación
Synthesis of Substituted Oxazoles
Ethyl 2-chlorooxazole-4-carboxylate, a compound related to Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, has been utilized as an intermediate for synthesizing various substituted oxazoles. The process involves regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).
Palladium-Catalyzed Direct Arylation
Ethyl oxazole-4-carboxylate serves as a precursor in palladium-catalyzed direct (hetero)arylation, leading to (hetero)aryloxazoles. This method is efficient for synthesizing natural products like balsoxin and texaline (Verrier et al., 2008).
Synthesis of Trifluoromethyl Substituted Heterocyclic Compounds
The synthesis of 5-Ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, closely related to the compound of interest, has been achieved starting from its ethyl ester. This synthesis paves the way for preparing various ester and amide derivatives (Shi, Xu & Xu, 1991).
Alkenylation, Benzylation, and Alkylation
Ethyl oxazole-4-carboxylate can be alkenylated, benzylated, and alkylated with various halides, utilizing palladium acetate and specific ligands. This method demonstrates the compound's versatility in organic synthesis (Verrier, Hoarau & Marsais, 2009).
Enantioselective Synthesis
The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, which shares structural similarities with the compound , was achieved through Pd-catalyzed amide coupling and oxazole formation, demonstrating potential in creating chiral compounds (Magata et al., 2017).
Metabolism Study
Although slightly different, the metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate in various animals provides insights into the biotransformation pathways of similar compounds (Kobayashi et al., 1987).
Thiazolo-Pyridine Synthesis
The conversion of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo-pyridine derivatives underlines the potential of similar oxazole derivatives in synthesizing heterocyclic compounds (Albreht et al., 2009).
Synthesis under Solvent-Free Conditions
The synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions exemplifies the environmental benefits and efficiency of using similar oxazole derivatives in green chemistry (Yavari et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO3/c1-3-16-8(15)5-6(9(11,12)13)14-7(17-5)4(2)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIASLCFMHKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C(C)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




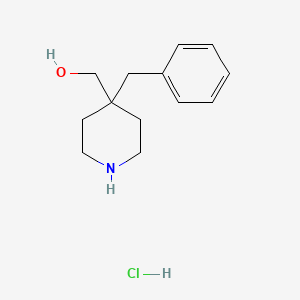
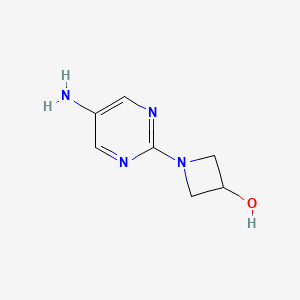
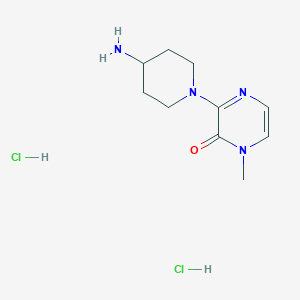
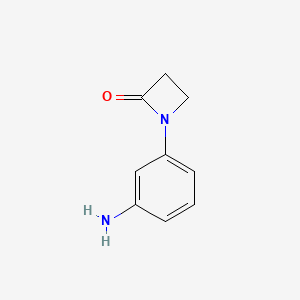
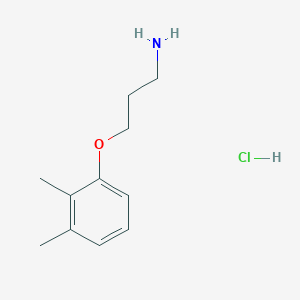
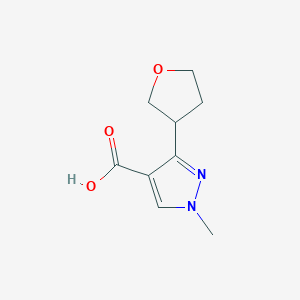
amine hydrochloride](/img/structure/B1383410.png)
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)
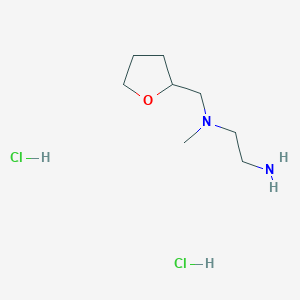
amine hydrochloride](/img/structure/B1383415.png)
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)
